1,1,2,3,3-Pentafluoropropane
Overview
Description
1,1,2,3,3-Pentafluoropropane is a hydrofluorocarbon compound with the molecular formula C3H3F5. It is a colorless gas primarily used in various industrial applications due to its unique chemical properties. This compound is known for its stability and low reactivity, making it suitable for use in specialized chemical processes.
Mechanism of Action
Target of Action
1,1,2,3,3-Pentafluoropropane, also known as HFC-245fa, is a hydrofluorocarbon primarily used for closed-cell spray foam insulation . It is a colorless gas that serves as a non-ozone depleting alternative for trichlorofluoromethane (CFC-11) in foam blowing and refrigeration systems, and for dichlorofluoroethane (HCFC-141b) in foam expansion applications . Its primary target is the foam insulation where it is intended to remain trapped .
Mode of Action
It is known that it interacts with its targets (foam insulation) by providing the necessary conditions for foam expansion and insulation .
Pharmacokinetics
It is known that it is nearly non-toxic and has a lifetime of 72 years when it eventually escapes into the atmosphere . It is also known that only minor amounts of unchanged HFC-245fa are excreted in breath (0.7% of inhaled) and urine (0.001%) .
Result of Action
The primary result of the action of this compound is the creation of effective foam insulation. It provides the necessary conditions for foam expansion and insulation, thereby improving the energy efficiency of buildings .
Action Environment
The action of this compound is influenced by environmental factors. It is intended to remain trapped within the foam insulation, but it is practically non-biodegradable and has a lifetime of 7.2 years when it eventually escapes into the atmosphere . It has a high global warming potential of 950 (950 times the global warming effect of CO2) .
Preparation Methods
The synthesis of 1,1,2,3,3-pentafluoropropane typically involves the fluorination of precursor compounds. One common method is the fluorination of 1,1,1,3,3-pentachloropropane using hydrogen fluoride in the presence of a catalyst. This reaction can be carried out in either the vapor phase or the liquid phase, depending on the desired reaction conditions . Industrial production often employs continuous processes to ensure a consistent supply of the compound .
Chemical Reactions Analysis
1,1,2,3,3-Pentafluoropropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in halogen exchange reactions where fluorine atoms are replaced by other halogens.
Dehydrofluorination: This reaction involves the removal of hydrogen fluoride, leading to the formation of unsaturated fluorocarbons.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include hydrogen fluoride, chlorine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,2,3,3-Pentafluoropropane has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other fluorinated compounds.
Biology and Medicine:
Industry: It is widely used in the production of refrigerants and as a blowing agent for foam insulation.
Comparison with Similar Compounds
1,1,2,3,3-Pentafluoropropane can be compared with other similar compounds such as:
1,1,1,3,3-Pentafluoropropane: Both compounds are used in similar industrial applications, but they differ in their molecular structure and reactivity.
1,1,2,2,3-Pentafluoropropane: This compound has a slightly different arrangement of fluorine atoms, leading to variations in its chemical properties and applications.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which imparts distinct chemical properties that are advantageous in certain applications.
Properties
IUPAC Name |
1,1,2,3,3-pentafluoropropane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F5/c4-1(2(5)6)3(7)8/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDWMQNTNBHJEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)(C(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00947103 | |
Record name | 1,1,2,3,3-Pentafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00947103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24270-66-4 | |
Record name | 1,1,2,3,3-Pentafluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24270-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 1,1,2,3,3-pentafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024270664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,2,3,3-Pentafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00947103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,2,3,3-Pentafluoropropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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